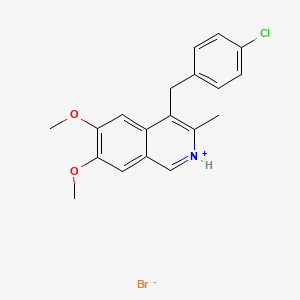
4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a p-chlorobenzyl group, dimethoxy groups, and a methylisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-chlorobenzyl chloride with 6,7-dimethoxy-3-methylisoquinoline in the presence of a base, followed by hydrobromic acid treatment to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is often purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
科学的研究の応用
4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
類似化合物との比較
Similar Compounds
4-Chlorobenzyl chloride: Shares the p-chlorobenzyl group but lacks the isoquinoline core.
6,7-Dimethoxy-3-methylisoquinoline: Contains the isoquinoline core but lacks the p-chlorobenzyl group.
4-Chlorobenzyl alcohol: Similar structure but with an alcohol group instead of the isoquinoline core
Uniqueness
4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
62334-40-1 |
|---|---|
分子式 |
C19H19BrClNO2 |
分子量 |
408.7 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C19H18ClNO2.BrH/c1-12-16(8-13-4-6-15(20)7-5-13)17-10-19(23-3)18(22-2)9-14(17)11-21-12;/h4-7,9-11H,8H2,1-3H3;1H |
InChIキー |
STWZFTQMDXERKM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC(=C(C=C2C=[NH+]1)OC)OC)CC3=CC=C(C=C3)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


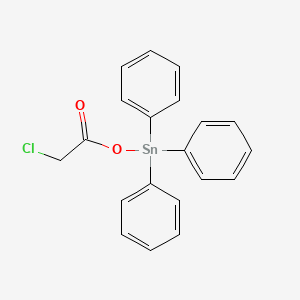
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
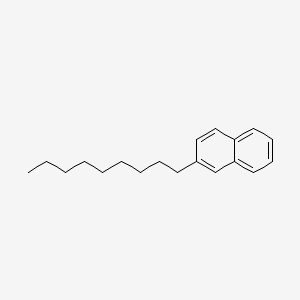
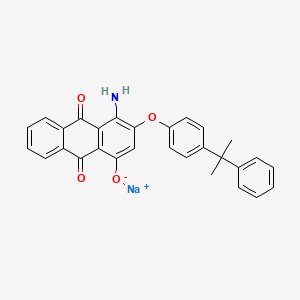
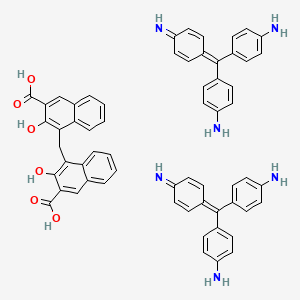
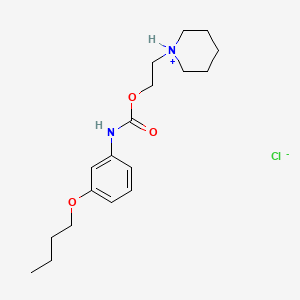
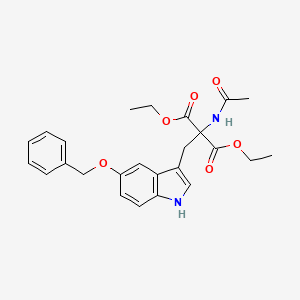
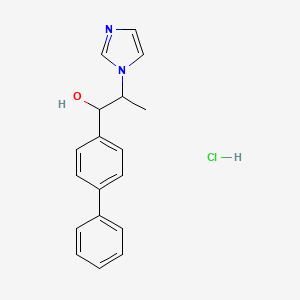
![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
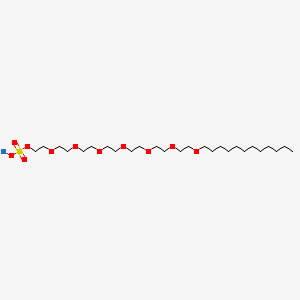
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
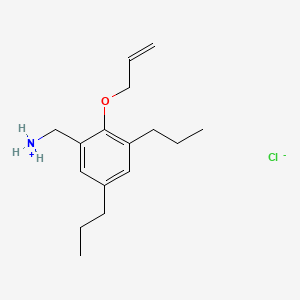
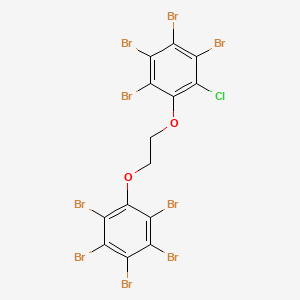
![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
